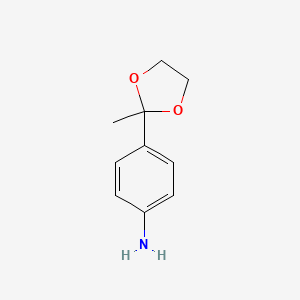

4-(2-Methyl-1,3-dioxolan-2-yl)aniline

Description

Significance of Aryl-Dioxolane Hybrid Structures in Synthetic Chemistry

Aryl-dioxolane hybrid structures are of considerable importance in synthetic chemistry. The dioxolane group, a cyclic acetal (B89532), serves as a robust protecting group for carbonyl functionalities like aldehydes and ketones. This protective role is crucial in multi-step syntheses, preventing the reactive carbonyl group from interfering with transformations elsewhere in the molecule. The presence of the dioxolane on an aromatic ring can also influence the electronic properties of the ring and the reactivity of other substituents, such as the amino group in aniline (B41778). This allows for selective chemical modifications at different sites within the molecule.

Historical Context and Evolution of Research on Aniline and Acetal Functional Groups

The history of aniline dates back to the 19th century, with its discovery being a cornerstone in the development of the synthetic dye industry. trc-leiden.nlwikipedia.org Otto Unverdorben first isolated it in 1826 and named it Crystallin. trc-leiden.nlwikipedia.org Subsequently, it was independently discovered and named kyanol and aniline by other scientists. trc-leiden.nlwikipedia.org It was later recognized that these were all the same compound. trc-leiden.nl The development of aniline chemistry was pivotal for the industrial-scale production of a wide array of dyes. trc-leiden.nl

The use of acetals as protecting groups for carbonyls became a fundamental strategy in organic synthesis during the 20th century. The stability of the dioxolane ring to many reagents, with the exception of aqueous acids, has made it a favored choice for protecting carbonyl groups during complex synthetic sequences.

Scope and Research Focus on 4-(2-Methyl-1,3-dioxolan-2-yl)aniline

The compound this compound is a specific example of a dioxolane-substituted aniline that serves as a valuable building block in organic synthesis. Its primary research focus lies in its synthesis and its utility as an intermediate for creating more complex molecules. The strategic placement of the protected acetyl group at the para-position of the aniline ring makes it a useful component in the synthesis of linear, rigid molecules of interest in materials science.

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAMNDBLMQFDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methyl 1,3 Dioxolan 2 Yl Aniline

Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane functional group in the target molecule serves as a protecting group for the ketone functionality of a precursor, 4-aminoacetophenone. The formation of this cyclic ketal is a crucial step in many synthetic routes.

Acetalization Reactions and Catalyst Systems

The most direct and common method for the formation of the 2-methyl-1,3-dioxolane (B1212220) ring is the acid-catalyzed acetalization (or ketalization) of a suitable ketone precursor with ethylene (B1197577) glycol. scielo.bryoutube.comvaia.com In the context of synthesizing 4-(2-methyl-1,3-dioxolan-2-yl)aniline, the starting material is typically 4-aminoacetophenone or a derivative thereof. The reaction involves the equilibrium-driven condensation of the ketone with the diol, usually with the removal of water to drive the reaction to completion. odinity.com

A variety of acid catalysts can be employed for this transformation. scielo.br Brønsted acids such as p-toluenesulfonic acid (pTsOH) are frequently used in stoichiometric or catalytic amounts. odinity.com Lewis acids have also proven to be effective catalysts. The choice of catalyst can influence reaction times and yields. Solid acid catalysts, such as sulfonated silica, offer the advantage of easier separation and potential for recycling. scielo.br

The reaction is typically carried out in a non-polar solvent like toluene (B28343), which allows for the azeotropic removal of water using a Dean-Stark apparatus. odinity.com This is critical for shifting the equilibrium towards the formation of the ketal.

| Precursor | Reagent | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 4-Aminoacetophenone | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with water removal | This compound |

| 4-Nitroacetophenone | Ethylene Glycol | Sulfonated Silica | Toluene | Microwave irradiation | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane |

Stereoselective Approaches to Dioxolane Ring Formation

While the target compound, this compound, is achiral, the principles of stereoselective dioxolane formation are relevant in broader organic synthesis. The creation of chiral 1,3-dioxolanes is often achieved by using chiral diols or through asymmetric catalysis. nih.gov For instance, the reaction of a prochiral ketone with a chiral diol can lead to the formation of diastereomeric ketals.

In a more complex approach, stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. nih.gov This method proceeds through a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. While not a direct route to the title compound, this methodology highlights advanced strategies for controlling stereochemistry in dioxolane synthesis.

Approaches to Introducing the Aniline (B41778) Moiety

The introduction of the aniline functionality can be achieved either before or after the formation of the dioxolane ring. The choice of strategy often depends on the availability of starting materials and the compatibility of functional groups with the reaction conditions.

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. frontiersin.org In a retrosynthetic sense, the aniline moiety could be introduced by the reduction of a nitro group on a precursor that already contains the dioxolane ring. For example, 4-nitroacetophenone can be first converted to its ethylene ketal, followed by the reduction of the nitro group to an amine. This two-step process is often high-yielding and avoids potential side reactions associated with the free amino group during ketalization.

Common reducing agents for the conversion of an aromatic nitro group to an aniline include catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst), or chemical reducing agents such as tin(II) chloride in hydrochloric acid, or iron in acetic acid.

| Starting Material | Reagent(s) | Product | Key Transformation |

|---|---|---|---|

| 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | H₂, Pd/C | This compound | Nitro group reduction |

| 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | Fe, NH₄Cl, H₂O/EtOH | This compound | Nitro group reduction |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) offers another pathway for the introduction of the amino group. masterorganicchemistry.comlibretexts.org This strategy typically involves the displacement of a leaving group, such as a halide, from an aromatic ring that is activated by an electron-withdrawing group. In this context, a 4-haloacetophenone derivative, protected as its ethylene ketal, can serve as the substrate.

For this reaction to be efficient, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, which is not the case for the ketal-protected acetophenone. However, under forcing conditions or with the use of strong nucleophiles, the reaction may proceed. A more common approach would be to have an activating group like a nitro group present on the ring, which is later reduced.

Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation

Modern cross-coupling reactions provide powerful and general methods for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples that can be applied to the synthesis of this compound. wikipedia.orgacsgcipr.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. organic-chemistry.orglibretexts.org To synthesize the target compound, 2-(4-bromophenyl)-2-methyl-1,3-dioxolane (B123152) could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary. A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of substrates. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications with various ligands have made this reaction more versatile and applicable under milder conditions. mdpi.comnih.gov Similar to the Buchwald-Hartwig approach, 2-(4-bromophenyl)-2-methyl-1,3-dioxolane could be reacted with an amino source in the presence of a copper catalyst.

| Reaction | Aryl Halide Precursor | Amine Source | Catalyst System | Base | Product |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane | Ammonia or Benzophenone imine | Pd(OAc)₂, Phosphine ligand | NaOt-Bu or Cs₂CO₃ | This compound |

| Ullmann Condensation | 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane | Aqueous Ammonia | CuI, Ligand (e.g., L-proline) | K₂CO₃ | This compound |

Advanced Synthetic Techniques and Optimization

The evolution of synthetic organic chemistry has provided a toolbox of sophisticated techniques that can be applied to the preparation of this compound. These methods focus on overcoming the limitations of conventional synthesis, such as difficult separations, low yields, and the generation of hazardous waste.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield.

For the synthesis of this compound, which is typically prepared by the ketalization of 4-aminoacetophenone with ethylene glycol, a continuous flow approach can offer several benefits. The use of immobilized acid catalysts within a packed-bed reactor can facilitate the reaction and simplify the purification process, as the catalyst is retained within the reactor. This setup allows for the continuous production of the desired product with minimal downtime. While specific studies on the continuous flow synthesis of this exact molecule are not widely published, analogous processes for the synthesis of related compounds, such as m-aminoacetophenone, have been successfully developed in continuous flow systems. mdpi.com

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to localized hot spots and potential side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. |

| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced mass transfer, leading to faster and more efficient reactions. |

| Safety | Handling of large volumes of reagents can be hazardous. | Smaller reaction volumes at any given time significantly improve safety. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Scalability is more straightforward, often achieved by running the system for longer periods or by parallelization. |

| Product Quality | Can have batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. |

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound from 4-aminoacetophenone involves the protection of a ketone in the presence of an amine. This requires a high degree of chemoselectivity, as the amino group is also nucleophilic and could potentially react under certain conditions.

Chemoselectivity: The primary challenge is to selectively protect the ketone functional group without affecting the amino group. The lone pair of electrons on the nitrogen of the aniline moiety makes it a potential nucleophile. However, the ketalization reaction is typically acid-catalyzed, which protonates the amino group to form an ammonium (B1175870) salt. This protonation deactivates the amino group, preventing it from participating in the reaction and thus ensuring high chemoselectivity for the protection of the ketone.

Regioselectivity: In the context of this compound itself, regioselectivity becomes a critical consideration in subsequent reactions. The aniline ring is activated by the amino group, directing electrophilic aromatic substitution to the ortho and para positions. However, the para position is already substituted. Therefore, electrophilic attack will predominantly occur at the positions ortho to the amino group. The bulky 2-methyl-1,3-dioxolan-2-yl group may exert some steric hindrance, potentially influencing the regioselectivity of incoming electrophiles. Careful selection of reaction conditions and catalysts is crucial to control the position of functionalization on the aromatic ring.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic routes to minimize environmental impact. The synthesis of this compound can be made more sustainable by considering several of these principles.

Atom Economy: The ketalization of 4-aminoacetophenone with ethylene glycol is an addition reaction where the only byproduct is water. This results in a high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: Traditional methods for acetalization often use solvents like toluene or benzene (B151609), which are volatile organic compounds (VOCs) with significant health and environmental concerns. Green chemistry encourages the use of safer alternatives. For instance, solvent-free conditions or the use of greener solvents like glycerol (B35011) can be explored. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and under milder conditions. For the ketalization reaction, solid acid catalysts such as zeolites, ion-exchange resins, or montmorillonite (B579905) clays (B1170129) can be employed. These heterogeneous catalysts are easily separable from the reaction mixture and can often be recycled and reused, reducing waste and cost. researchgate.net This is a significant improvement over homogeneous acid catalysts like p-toluenesulfonic acid or sulfuric acid, which require neutralization and can lead to corrosive waste streams.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation from the outset. |

| Atom Economy | The ketalization reaction has a high atom economy, producing only water as a byproduct. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | The product itself is designed for its specific application with reduced toxicity. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like benzene with greener alternatives or adopting solvent-free conditions. |

| Design for Energy Efficiency | Utilizing catalytic methods that allow for lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Ethylene glycol can be derived from bio-based sources. |

| Reduce Derivatives | The one-step ketalization avoids unnecessary protection-deprotection steps for the amino group. |

| Catalysis | Employing reusable solid acid catalysts to improve efficiency and reduce waste. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | In a continuous flow setup, in-line analytical techniques can be used to monitor the reaction and prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | The use of smaller volumes in continuous flow and less hazardous materials reduces the risk of accidents. |

By integrating these advanced synthetic methodologies, the production of this compound can be significantly improved, making it a more efficient, selective, and environmentally benign process.

Chemical Reactivity and Transformation Pathways of 4 2 Methyl 1,3 Dioxolan 2 Yl Aniline

Reactions Involving the Aniline (B41778) Functionality

The aniline moiety, characterized by the amino group (-NH₂) attached to a benzene (B151609) ring, is a potent electron-donating group. This donation of electron density through resonance significantly activates the aromatic ring, making it highly susceptible to electrophilic attack and enabling various transformations of the amine itself.

Electrophilic Aromatic Substitution Reactions on the Aryl Ring

The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. In 4-(2-Methyl-1,3-dioxolan-2-yl)aniline, the para position relative to the amine is occupied by the dioxolane-substituted carbon. Consequently, electrophilic substitution is strongly directed to the two equivalent ortho positions (C-3 and C-5). The high reactivity of the aniline ring often means that these reactions can proceed under mild conditions, sometimes without a catalyst.

Common EAS reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent like acetic acid or ethanol (B145695) can lead to mono- or di-substitution at the ortho positions. Due to the high activation from the amine, these reactions are typically rapid.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is often problematic for anilines as the strongly acidic conditions protonate the amino group, forming an anilinium ion. This deactivates the ring and directs substitution to the meta position. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the ring. A common strategy to overcome this is to first acylate the amine (e.g., forming an acetanilide), which moderates its activating effect and protects it from oxidation, before proceeding with nitration.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group onto the ring, typically at the ortho positions.

| Reaction | Electrophile | Typical Reagents | Expected Major Product |

|---|---|---|---|

| Bromination | Br⁺ | Br₂, Acetic Acid | 3-Bromo-4-(2-methyl-1,3-dioxolan-2-yl)aniline |

| Chlorination | Cl⁺ | Cl₂, Acetic Acid | 3-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)aniline |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Amino-5-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonic acid |

Oxidation Reactions of the Amine Group

The amine group of aniline derivatives is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation process often involves the initial formation of a nitrogen-centered radical cation. Potential products from the oxidation of this compound include colored dimeric and polymeric species. For instance, reaction with strong oxidizing agents can lead to the formation of azo compounds through coupling reactions or, under harsh conditions, polymerization to form materials analogous to polyaniline.

Reduction Reactions and Derivatives

While the aniline amine group is already in a reduced state, it serves as a precursor for derivatives that can undergo reduction. The most significant reaction in this category is diazotization . Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the primary amine into a diazonium salt. icrc.ac.irscribd.com

This diazonium salt is a valuable intermediate that can undergo a wide range of subsequent reactions, known as Sandmeyer or related reactions, to introduce a variety of substituents onto the aromatic ring by replacing the diazonium group (-N₂⁺).

| Reaction Type | Reagent | Product Substituent | Resulting Compound Name |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)benzene |

| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-4-(2-methyl-1,3-dioxolan-2-yl)benzene |

| Sandmeyer Reaction | CuCN / KCN | -CN | 4-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile |

| Schiemann Reaction | HBF₄, heat | -F | 1-Fluoro-4-(2-methyl-1,3-dioxolan-2-yl)benzene |

| Hydrolysis | H₂O, H₂SO₄, heat | -OH | 4-(2-Methyl-1,3-dioxolan-2-yl)phenol |

| Reduction (Deamination) | H₃PO₂ | -H | 2-Methyl-2-phenyl-1,3-dioxolane |

Formation of Schiff Bases and Imines

The primary amine of this compound readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (or imines). mdpi.comnanobioletters.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). The reaction is often reversible and can be driven to completion by removing the water that is formed, for example, by using a Dean-Stark apparatus. This reaction provides a straightforward method for extending the molecular framework. researchgate.netjptcp.com

| Carbonyl Reactant | Reaction Conditions | Schiff Base Product Structure |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | (E)-N-Benzylidene-4-(2-methyl-1,3-dioxolan-2-yl)aniline |

| 4-Methoxybenzaldehyde | Ethanol, reflux, cat. Acetic Acid | (E)-N-(4-Methoxybenzylidene)-4-(2-methyl-1,3-dioxolan-2-yl)aniline |

| Salicylaldehyde | Methanol, reflux | (E)-2-(((4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)imino)methyl)phenol |

| Acetone | Toluene (B28343), reflux, p-TsOH | N-(Propan-2-ylidene)-4-(2-methyl-1,3-dioxolan-2-yl)aniline |

Reactions Involving the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic ketal that functions as a protecting group for the acetyl group of 4-aminoacetophenone. Ketal groups are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The primary reaction of the 1,3-dioxolane moiety is acid-catalyzed hydrolysis, which removes the protecting group and regenerates the original ketone. wikipedia.orgorganic-chemistry.org This deprotection is a crucial step in synthetic pathways where the ketone functionality needed to be masked during earlier reaction steps.

The mechanism proceeds as follows:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺), converting the hydroxyl group into a good leaving group (H₂O).

Ring Opening: The C-O bond cleaves, and the leaving group departs. This process is assisted by the lone pair of electrons on the other dioxolane oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic carbon.

Deprotonation: A proton is transferred from the newly added water molecule to a base (like water), forming a hemiacetal intermediate.

Repeat and Release: The process of protonation, C-O bond cleavage, and nucleophilic attack is repeated for the second oxygen atom, ultimately releasing ethylene (B1197577) glycol and the deprotected ketone, 4-aminoacetophenone, along with regenerating the acid catalyst.

A variety of acidic conditions can be employed for this transformation, ranging from dilute aqueous mineral acids to Lewis acids in wet organic solvents. organic-chemistry.org

| Catalyst/Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Water / THF | Room Temperature | 4-Aminoacetophenone |

| Sulfuric Acid (H₂SO₄) | Water / Acetone | Room Temperature to 50 °C | 4-Aminoacetophenone |

| p-Toluenesulfonic Acid (p-TsOH) | Acetone / Water | Reflux | 4-Aminoacetophenone |

| Cerium(III) triflate | Wet Nitromethane | Room Temperature | 4-Aminoacetophenone |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | 4-Aminoacetophenone |

Ring-Opening Reactions and Subsequent Transformations

The most fundamental reaction of the dioxolane group in this compound is its cleavage under acidic conditions to regenerate the original carbonyl compound. This ring-opening is a hydrolysis reaction that converts the ketal back into a ketone.

The primary transformation is the hydrolysis of the dioxolane ring to yield 4-aminoacetophenone. This reaction is typically achieved by treatment with an aqueous acid catalyst. organic-chemistry.org The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack by water, leading to the collapse of the hemiacetal intermediate and release of ethylene glycol and the ketone.

Common conditions for this deprotection are summarized in the table below.

| Catalyst | Solvent(s) | Temperature | Outcome |

| Dilute HCl | Water/THF | Room Temperature | Hydrolysis to 4-aminoacetophenone |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Transacetalization/Hydrolysis to 4-aminoacetophenone |

| Acetic Acid | Water | Reflux | Hydrolysis to 4-aminoacetophenone |

| Iodine (catalytic) | Wet Acetone | Room Temperature | Mild hydrolysis to 4-aminoacetophenone organic-chemistry.org |

| NaBArF₄ (catalytic) | Water | 30 °C | Rapid hydrolysis to 4-aminoacetophenone organic-chemistry.org |

This table presents typical conditions for dioxolane deprotection based on established chemical principles.

The regenerated 4-aminoacetophenone is a versatile intermediate in its own right, serving as a precursor for various pharmaceuticals and advanced materials. researchgate.netnih.gov Subsequent transformations can target either the amino group or the acetyl group, depending on the desired synthetic outcome.

Dioxolane as a Protecting Group in Complex Syntheses

The dioxolane moiety in this compound serves as an effective protecting group for the acetyl functionality of 4-aminoacetophenone. Cyclic ketals are stable to a wide range of reaction conditions, particularly those involving bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.orguchicago.edu This stability allows for selective chemical modification of the aniline portion of the molecule without affecting the latent ketone.

The protection strategy is crucial when the acetyl group would otherwise interfere with reactions targeting the amino group. For instance, the free amino group is a potent activating group for electrophilic aromatic substitution and a nucleophile, while the acetyl group is a deactivating meta-director. Protecting the acetyl group as a dioxolane preserves the nucleophilicity and ortho-, para-directing nature of the amino substituent.

A typical synthetic sequence involves:

Protection of 4-aminoacetophenone with ethylene glycol to form this compound.

Performing desired reactions on the aniline functional group.

Deprotection (hydrolysis) of the dioxolane to restore the acetyl group.

The following table outlines potential synthetic applications of this strategy.

| Reaction on Aniline Moiety | Reagents | Intermediate Product | Final Product after Deprotection |

| Bromination | Br₂ in Acetic Acid | 4-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)aniline | 3-Bromo-4-aminoacetophenone |

| Acylation | Acetyl Chloride, Pyridine | N-(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)acetamide | N-(4-acetylphenyl)acetamide |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuCl | 1-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)benzene | 4-Chloroacetophenone |

| Alkylation | Ethyl Iodide, K₂CO₃ | N-Ethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline | 4-(Ethylamino)acetophenone |

This table illustrates representative synthetic transformations where the dioxolane acts as a protecting group.

Synergistic Reactivity of the Dioxolane and Aniline Functions

The true synthetic utility of this compound is revealed in reactions where both the aniline and the dioxolane (or its deprotected form) participate in a concerted or sequential manner. These transformations often lead to the rapid construction of complex heterocyclic scaffolds.

Cascade Reactions and Multi-Component Transformations

This compound is an excellent substrate for cascade reactions that commence with the in situ deprotection of the dioxolane. Many classic quinoline (B57606) syntheses require an aniline and a ketone as starting materials and are conducted under acidic conditions. pharmaguideline.comnih.gov By using this compound, the acidic catalyst can first trigger the ring-opening of the dioxolane to generate 4-aminoacetophenone, which is then immediately consumed in the subsequent condensation and cyclization steps.

This cascade approach streamlines the synthesis by combining the deprotection and the main reaction into a single operational step.

| Named Reaction | Co-reactant(s) | Catalyst/Conditions | Resulting Heterocycle Core |

| Friedländer Synthesis | Ketone with α-methylene group (e.g., Acetone) | Acid (e.g., p-TsOH) or Base | 2,7-Dimethylquinoline |

| Combes Synthesis | β-Diketone (e.g., Acetylacetone) | H₂SO₄ | 2,4,7-Trimethylquinoline |

| Pfitzinger Reaction | Isatin | Base (e.g., KOH), then Acid | 2-Methylquinoline-4,7-dicarboxylic acid derivative |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl (e.g., Crotonaldehyde) | Acid (e.g., HCl, Lewis Acid) | 2,7-Dimethylquinoline |

This table outlines plausible cascade reactions for quinoline synthesis starting from this compound, where the initial step is the in situ generation of 4-aminoacetophenone.

The Friedländer synthesis provides a clear example of this cascade. wikipedia.orgorganic-chemistry.org In this process, the acid catalyst first hydrolyzes the dioxolane to 4-aminoacetophenone. This intermediate then undergoes an aldol-type condensation with another ketone, followed by cyclization and dehydration to yield a polysubstituted quinoline. wikipedia.org The entire sequence from the protected aniline to the final heterocycle occurs in one pot.

Intramolecular Cyclization Pathways

The synergistic reactivity of the aniline and the latent acetyl group is fundamental to various intramolecular cyclization pathways used in heterocycle synthesis. Following an initial intermolecular reaction involving the aniline nitrogen, the deprotected acetyl group provides the necessary functionality for the subsequent ring-closing step.

The Combes quinoline synthesis illustrates this pathway effectively. wikipedia.orgiipseries.org

Intermolecular Condensation: this compound reacts with a β-diketone (e.g., 2,4-pentanedione) to form an enamine intermediate at the aniline nitrogen.

Deprotection and Cyclization: Under strong acid catalysis (e.g., concentrated H₂SO₄), two events occur. First, the dioxolane is hydrolyzed to reveal the acetyl group. Second, the enamine intermediate undergoes an intramolecular electrophilic attack on the activated aromatic ring.

Dehydration: The resulting cyclic intermediate dehydrates to form the aromatic quinoline ring.

The rate-determining step in this sequence is typically the acid-catalyzed intramolecular annulation. wikipedia.org The presence of the electron-donating amino group (as part of the enamine) facilitates the electrophilic attack on the benzene ring, while the acetyl group (once deprotected) is essential for forming the second ring of the quinoline system. This pathway highlights a sophisticated transformation where the aniline group initiates the reaction and the latent carbonyl group acts as the internal electrophile for the key cyclization step.

Spectroscopic and Structural Elucidation of 4 2 Methyl 1,3 Dioxolan 2 Yl Aniline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a powerful technique for identifying the functional groups within 4-(2-Methyl-1,3-dioxolan-2-yl)aniline. The infrared spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. The primary amine (NH₂) group on the aniline (B41778) moiety gives rise to characteristic symmetric and asymmetric stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The dioxolane ring produces strong C-O stretching bands, which are expected between 1000 and 1300 cm⁻¹. The presence of the methyl group is indicated by C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3350 | Medium-Strong | N-H asymmetric and symmetric stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (CH₃, CH₂) |

| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1520 - 1470 | Strong | Aromatic C=C stretching |

| 1465 - 1440 | Medium | Aliphatic C-H bending (CH₃, CH₂) |

| 1250 - 1050 | Strong | C-O stretching (dioxolane) and C-N stretching |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong and sharp signals in Raman spectra. The symmetric vibrations of non-polar bonds, such as the C-C bonds of the aromatic ring, are typically more intense in Raman than in IR spectra. The C-O bonds of the dioxolane ring and the C-N bond of the aniline moiety will also exhibit characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the para-substituted aniline ring will appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm). The four protons of the dioxolane ring are expected to appear as a multiplet or two distinct multiplets in the region of δ 3.5-4.5 ppm. The methyl group attached to the dioxolane ring will give a characteristic singlet at approximately δ 1.5-2.0 ppm. The amine (NH₂) protons will produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.20 | d | 2H | Aromatic H (ortho to dioxolane) |

| ~6.70 | d | 2H | Aromatic H (ortho to NH₂) |

| ~4.00 | m | 4H | O-CH₂-CH₂-O (dioxolane) |

| ~3.80 | br s | 2H | NH₂ |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The aromatic ring will show four distinct signals, two for the protonated carbons and two for the quaternary carbons. The carbon of the methyl group will appear in the aliphatic region. The two equivalent methylene (B1212753) carbons of the dioxolane ring will give a single signal, and the quaternary carbon of the dioxolane ring bonded to the methyl group and the aromatic ring will also be observed.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145.0 | Aromatic C (C-NH₂) |

| ~135.0 | Aromatic C (C-dioxolane) |

| ~128.0 | Aromatic CH (ortho to dioxolane) |

| ~115.0 | Aromatic CH (ortho to NH₂) |

| ~108.0 | Quaternary C (O-C-O) |

| ~65.0 | O-CH₂-CH₂-O (dioxolane) |

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other. For this compound, this would primarily be observed between the adjacent aromatic protons on the aniline ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the aromatic CH groups, the dioxolane methylene groups, and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the quaternary carbon of the dioxolane ring, as well as the aromatic protons and the carbons of the aniline ring and the dioxolane moiety.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol , mass spectrometry confirms the molecular mass and provides structural insights through fragmentation analysis. sigmaaldrich.com

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and its subsequent fragmentation. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.

For this compound, the EI-MS spectrum is predicted to show a molecular ion peak at m/z 179. The primary fragmentation pathways are expected to involve the dioxolane and aniline moieties. A key fragmentation is the loss of a methyl radical (•CH₃) from the dioxolane ring, resulting in a stable cation at m/z 164. Another significant fragmentation pathway for dioxolanes involves the cleavage of the C-O bonds, which can lead to characteristic fragment ions. nist.govnih.gov The aniline portion can also influence fragmentation, though cleavage is more likely to occur at the more labile dioxolane group.

Table 1: Predicted EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 179 | [C₁₀H₁₃NO₂]⁺• | M⁺• | Molecular Ion |

| 164 | [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of a methyl radical from the dioxolane ring |

| 120 | [C₇H₆NO]⁺ | Cleavage of the C-C bond between the rings, followed by rearrangement | |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aniline radical cation | |

| 87 | [C₄H₇O₂]⁺ | Cation of the 2-methyl-1,3-dioxolane (B1212220) moiety |

Note: This data is predictive and based on established fragmentation principles of related structures.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, analysis in positive ion mode is standard.

The primary ion observed would be the protonated molecule at an m/z value corresponding to the molecular weight plus the mass of a proton (179.0946 + 1.0078), resulting in an ion at m/z 180.1024. Depending on the solvent system and additives, other adducts may be observed, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺. This technique is highly valuable for accurately determining the molecular weight of the compound.

Table 2: Expected Ions in ESI-MS of this compound (Positive Mode)

| Ion Formula | Adduct | Calculated m/z | Description |

| [C₁₀H₁₄NO₂]⁺ | [M+H]⁺ | 180.1024 | Protonated Molecule |

| [C₁₀H₁₃NO₂Na]⁺ | [M+Na]⁺ | 202.0844 | Sodium Adduct |

| [C₁₀H₁₃NO₂K]⁺ | [M+K]⁺ | 218.0583 | Potassium Adduct |

Note: Calculated m/z values are based on monoisotopic masses.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound (C₁₀H₁₃NO₂), the theoretical monoisotopic mass of the neutral molecule is 179.094629 Da. HRMS analysis, often coupled with ESI, would measure the mass of the protonated molecule [M+H]⁺. A measured mass of 180.1024 ± 0.0005 Da would confidently confirm the elemental formula as C₁₀H₁₄NO₂⁺, distinguishing it from other potential compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion Formula | Theoretical Exact Mass (Da) |

| [C₁₀H₁₃NO₂] | 179.094629 |

| [C₁₀H₁₄NO₂]⁺ ([M+H]⁺) | 180.102454 |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a suitable method for the analysis of volatile and thermally stable compounds like this compound. The dioxolane group acts as a protecting group for what would otherwise be a keto-aniline, enhancing its thermal stability for GC analysis.

A typical GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The eluting compound then enters the mass spectrometer, which provides an EI-MS spectrum for identification. EPA Method 8131 describes general conditions for the GC analysis of aniline derivatives, which can be adapted for this compound. epa.gov

Table 4: Representative GC-MS Analytical Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-1MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film) researchgate.net |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Start at 70°C, ramp to 280°C at 10-15°C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Scan Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common approach.

In this mode, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase. It passes through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation occurs based on the compound's hydrophobicity. The aniline moiety contains a chromophore, making UV detection a straightforward and sensitive method for detection. For coupling with mass spectrometry (LC-MS), volatile buffers and acidic modifiers like formic acid are often added to the mobile phase to promote ionization. sielc.com

Table 5: Representative HPLC Analytical Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |

| Modifier | 0.1% Formic Acid (for MS compatibility) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength suitable for the aniline chromophore (e.g., 254 nm) |

Computational and Theoretical Investigations of 4 2 Methyl 1,3 Dioxolan 2 Yl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine optimized geometry, electronic distribution, and orbital energies, which govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric structure of molecules. scispace.com By approximating the electron density, DFT can accurately determine ground-state geometries, bond lengths, and bond angles. For aniline (B41778) derivatives, methods like B3LYP with a 6-31G** basis set have proven effective for geometry optimization. scispace.com

In a typical DFT study of 4-(2-Methyl-1,3-dioxolan-2-yl)aniline, the initial structure would be optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. The results provide precise predictions of bond lengths and angles. For instance, the geometry of the aniline moiety is influenced by the electron-donating or withdrawing nature of its substituents. chemrxiv.org The dioxolane group, acting as a protecting group for a carbonyl, introduces specific steric and electronic features that would be quantified through these calculations.

Table 1: Predicted Molecular Geometry Parameters from a Representative DFT Calculation Note: This data is illustrative, based on typical results for similar aniline derivatives, and represents the type of output generated by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (aniline) | 1.38 Å |

| C-C (aromatic avg.) | 1.40 Å | |

| C-O (dioxolane avg.) | 1.43 Å | |

| C-C (dioxolane) | 1.52 Å | |

| Bond Angles | C-N-H (aniline) | 113° |

| C-C-C (aromatic) | 120° | |

| O-C-O (dioxolane) | 105° |

Ab initio methods, such as Hartree-Fock (HF), are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for analyzing a molecule's electronic structure. While DFT is often preferred for geometry optimization due to its balance of accuracy and computational cost, ab initio calculations provide a fundamental description of the electronic wavefunction. researchgate.net

For this compound, ab initio calculations would be used to compute electronic properties such as the total energy, dipole moment, and the distribution of electron density. Comparing results from different levels of theory, such as HF and more advanced methods, allows researchers to assess the reliability of the computational model. These analyses reveal how the dioxolane and aniline functional groups electronically influence each other, particularly the interaction between the nitrogen lone pair and the aromatic π-system. chemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and delocalization effects within a molecule by transforming the calculated molecular orbitals into a localized, Lewis-like structure. wikipedia.orgwisc.edu This method provides a quantitative picture of the donor-acceptor interactions between filled "Lewis-type" NBOs (bonds or lone pairs) and empty "non-Lewis-type" NBOs (antibonds). wikipedia.orgwisc.edu

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring. This interaction is key to understanding the electronic properties and reactivity of the aniline group. The analysis would also reveal interactions involving the dioxolane ring, such as hyperconjugative effects from C-H or C-C bonds donating into nearby empty orbitals. The stabilization energy (E2) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger interactions. NBO results for similar molecules suggest that significant electron delocalization from the nitrogen atom to the aromatic ring influences the molecule's nonlinear optical properties. mdpi.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system. The HOMO-LUMO energy gap can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, chemical potential, and the electrophilicity index. thaiscience.infonih.gov A small energy gap would suggest that the molecule is more polarizable and has higher chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Properties Note: This data is illustrative and represents the type of output generated from FMO analysis.

| Property | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -0.95 |

| Energy Gap | ΔE | 4.90 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 0.95 |

| Chemical Hardness | η | 2.45 |

| Chemical Potential | μ | -3.40 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed understanding of the reaction pathway.

Transition state (TS) theory is used to calculate the kinetics of a reaction. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. mdpi.com Computational methods can locate these TS structures and calculate their energies, which correspond to the activation energy of the reaction.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational modeling can be used to map out the entire reaction pathway. mdpi.com For example, in a reaction with an electrophile, calculations would model the initial formation of an intermediate complex, the transition state leading to the substitution product, and the final product itself. Frequency calculations are performed to confirm the nature of these structures; a stable minimum on the PES has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com This analysis allows for the determination of the most favorable reaction pathway by comparing the activation energies of different potential mechanisms.

Kinetic and Thermodynamic Parameters from Theoretical Models

Theoretical models are instrumental in determining the thermodynamic stability and kinetic reactivity of a molecule. By calculating parameters such as the enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S), researchers can predict the molecule's stability under various conditions. These calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-31+G(d,p), which has been shown to provide good results for various molecular properties. scirp.org

Table 1: Representative Thermodynamic Parameters from DFT Calculations for Aniline Derivatives

This table presents illustrative data based on typical computational results for aniline derivatives to demonstrate the type of information obtained from theoretical models. Actual values for this compound would require a specific computational study.

| Parameter | Representative Value | Unit | Significance |

| Enthalpy of Formation (ΔH) | -50 to -150 | kJ/mol | Heat absorbed or released during formation from constituent elements. |

| Gibbs Free Energy (ΔG) | 20 to 100 | kJ/mol | Indicates thermodynamic stability and spontaneity of formation. |

| Entropy (S) | 300 to 450 | J/mol·K | Measure of the molecule's disorder or randomness. |

| Dipole Moment | 1.5 to 3.0 | Debye | Indicates the polarity and charge distribution of the molecule. |

Prediction of Spectroscopic Parameters

Computational models are highly effective at predicting the spectroscopic properties of molecules, which is essential for their identification and characterization. Theoretical calculations can generate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra that closely match experimental data.

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Theoretical frequency calculations using DFT methods can predict the complete infrared (IR) and Raman spectra. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. nih.gov It is standard practice to apply a scaling factor to the calculated frequencies (often around 0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. researchgate.net

For this compound, characteristic vibrations would include the N-H stretching of the amine group, C-H stretching of the aromatic ring, and various stretches and bends associated with the dioxolane ring and the methyl group. Studies on similar aniline and dioxolane compounds provide a basis for assigning these vibrational modes. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

This table contains representative scaled frequency values derived from computational studies of analogous aniline and dioxolane structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3450 | Aniline -NH₂ |

| N-H Symmetric Stretch | ~3360 | Aniline -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃, -CH₂- |

| C=C Aromatic Stretch | 1600 - 1630 | Phenyl Ring |

| N-H Scissoring | 1550 - 1600 | Aniline -NH₂ |

| C-O-C Asymmetric Stretch | 1150 - 1250 | Dioxolane Ring |

| C-O-C Symmetric Stretch | 1000 - 1100 | Dioxolane Ring |

| C-N Stretch | 1250 - 1350 | Aryl-Amine |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the detailed structure of a molecule. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. spectrabase.com These shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the -NH₂ protons, the dioxolane ring methylene (B1212753) protons, and the methyl group protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, making them invaluable for structural elucidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Values are estimated based on computational principles and experimental data from analogous structures.

| ¹H NMR | Atom | Predicted Shift (ppm) |

| Aromatic H (ortho to -NH₂) | 6.6 - 6.8 | |

| Aromatic H (meta to -NH₂) | 7.2 - 7.4 | |

| Amine (-NH₂) | 3.5 - 4.5 | |

| Dioxolane (-O-CH₂-CH₂-O-) | 3.8 - 4.1 | |

| Methyl (-CH₃) | 1.6 - 1.8 | |

| ¹³C NMR | Atom | Predicted Shift (ppm) |

| Aromatic C (-C-NH₂) | 145 - 148 | |

| Aromatic C (ortho to -NH₂) | 114 - 116 | |

| Aromatic C (meta to -NH₂) | 128 - 130 | |

| Aromatic C (ipso to dioxolane) | 135 - 138 | |

| Quaternary C (dioxolane) | 108 - 112 | |

| Dioxolane (-O-C H₂-C H₂-O-) | 64 - 66 | |

| Methyl (-CH₃) | 24 - 27 |

Applications of 4 2 Methyl 1,3 Dioxolan 2 Yl Aniline in Advanced Chemical Research

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of a reactive amine group and a latent carbonyl functional group makes 4-(2-methyl-1,3-dioxolan-2-yl)aniline a highly valuable synthon for constructing intricate molecular architectures. The dioxolane group serves as an effective protecting group for the acetyl moiety, which can be readily deprotected under acidic conditions to reveal the ketone. This latent functionality, coupled with the reactivity of the aniline (B41778) amine group, opens avenues for the synthesis of a diverse range of complex organic structures.

Crafting Heterocyclic Scaffolds

The aniline functional group of this compound serves as a key reactive site for the construction of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, it can participate in classic cyclization reactions to form quinolines, indoles, and benzimidazoles.

In the Skraup synthesis of quinolines, an aniline is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.comuop.edu.pk The amino group of this compound can act as the nitrogen source in this reaction, leading to the formation of a quinoline (B57606) ring with the dioxolane-protected acetyl group at the 6-position. Similarly, in the Fischer indole (B1671886) synthesis, the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions yields an indole. wikipedia.orgorganic-chemistry.org While not a direct precursor, derivatives of this compound could potentially be transformed into the necessary hydrazines for this synthesis. Furthermore, the reaction of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid is a common method for synthesizing benzimidazoles. researchgate.netresearchgate.net The aniline moiety of the title compound can be a precursor to the required o-phenylenediamine through further functionalization, thus enabling access to benzimidazole (B57391) scaffolds.

The following table summarizes the potential applications of this compound in the synthesis of these important heterocyclic systems.

| Heterocyclic System | Synthetic Method | Role of this compound |

| Quinoline | Skraup Synthesis | Aniline component |

| Indole | Fischer Indole Synthesis | Precursor to phenylhydrazine derivative |

| Benzimidazole | Condensation with Aldehydes/Carboxylic Acids | Precursor to o-phenylenediamine derivative |

A Gateway to Advanced Pharmaceutical Intermediates

The structural motifs accessible from this compound are prevalent in a variety of bioactive molecules, making it a valuable intermediate in pharmaceutical research and development. The ability to introduce both a nitrogen-containing ring and a modifiable acetyl group provides a powerful tool for medicinal chemists to generate libraries of potential drug candidates. For example, quinoline, indole, and benzimidazole cores are found in numerous drugs with activities ranging from anticancer to antiviral and anti-inflammatory. nih.govmdpi.com The presence of the protected acetyl group allows for further chemical transformations, enabling the synthesis of a diverse array of derivatives with potentially enhanced biological activity.

Expanding the Frontiers of Materials Science

The unique combination of a reactive amine and a latent carbonyl group in this compound also makes it an attractive monomer for the development of novel functional materials with tailored properties.

Constructing Functionalized Polymers and Covalent Organic Frameworks

The amine functionality of this compound allows for its incorporation into polymeric structures through polycondensation reactions. For instance, it can be reacted with dianhydrides to form polyimides, a class of high-performance polymers known for their excellent thermal stability and mechanical properties. The resulting polyimides would feature the dioxolane-protected acetyl group as a pendant functionality, which could be later deprotected and modified to tune the polymer's properties or to introduce new functionalities.

Furthermore, this aniline derivative is a promising candidate for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. The amine groups of this compound can undergo Schiff base condensation with aldehyde-containing linkers to form imine-linked COFs. nih.gov The presence of the dioxolane moiety within the COF framework would offer a unique opportunity for post-synthetic modification, allowing for the introduction of new functional groups after the framework has been constructed.

Precursors for Advanced Optoelectronic Materials

The aromatic nature of the aniline ring, combined with the potential for creating extended conjugated systems, positions this compound as a precursor for optoelectronic materials. For example, it can be used in the synthesis of luminogens, particularly those exhibiting aggregation-induced emission (AIE). mdpi.comnih.govmdpi.com AIE materials are highly fluorescent in the aggregated state, making them useful for applications such as organic light-emitting diodes (OLEDs) and sensors.

Moreover, the incorporation of this aniline into polyimide backbones can lead to the development of fluorescent polyimides. mdpi.com Traditional polyimides often suffer from fluorescence quenching, but by carefully designing the polymer structure and incorporating specific chromophores, it is possible to create highly emissive materials. The functional handle provided by the protected acetyl group in this compound could be utilized to attach fluorogenic units, leading to novel fluorescent high-performance polymers.

A Platform for Ligand Design and Catalysis

The amine group of this compound provides a convenient point of attachment for designing novel ligands for catalysis. The synthesis of Schiff base ligands through the condensation of an amine with an aldehyde is a straightforward and versatile method. mdpi.comresearchgate.netresearchgate.netresearchgate.net By reacting this compound with various aldehydes, a library of Schiff base ligands can be generated. These ligands can then be complexed with a variety of metal ions to create catalysts for a range of organic transformations.

Another important class of ligands in modern catalysis is N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.govst-andrews.ac.uk The synthesis of N-aryl substituted NHCs often starts from an aniline precursor. This compound can serve as the starting material for the synthesis of NHC ligands bearing the dioxolane-protected acetyl group. This functionality could potentially influence the electronic properties of the resulting metal-NHC complex or provide a site for further modification of the ligand structure.

The following table outlines the potential of this compound in ligand design.

| Ligand Type | Synthetic Approach | Potential Application in Catalysis |

| Schiff Base Ligands | Condensation with aldehydes | Various metal-catalyzed reactions |

| N-Heterocyclic Carbene (NHC) Ligands | Multi-step synthesis from aniline | Cross-coupling reactions, metathesis, etc. |

Design of Metal-Organic Ligands with Dioxolane-Aniline Moieties

The aniline moiety of this compound serves as a versatile platform for the construction of ligands for metal-organic frameworks (MOFs) and coordination complexes. The amino group provides a reactive site for various chemical modifications, allowing for the introduction of coordinating functional groups.

One common strategy involves the formation of Schiff bases through the condensation of the aniline derivative with aldehydes or ketones. This reaction yields ligands with an imine (-C=N-) linkage, which are effective coordinating sites for a wide range of metal ions. The resulting Schiff base ligands can be designed to be bidentate, tridentate, or even polydentate, depending on the structure of the aldehyde or ketone used. The dioxolane group in these ligands can serve several purposes: it can act as a sterically bulky group to influence the coordination geometry around the metal center, or it can be deprotected to reveal the acetyl group, which can then participate in further post-synthetic modifications of the metal complex.

Another approach to designing metal-organic ligands from this aniline derivative is through N-acylation or N-alkylation reactions. These modifications can introduce additional donor atoms, such as oxygen or nitrogen, which can coordinate to metal centers. For example, reaction with a dicarboxylic acid chloride could yield a ligand capable of bridging multiple metal centers, a key feature in the construction of porous MOFs.

The presence of the dioxolane moiety offers a strategic advantage in the synthesis of complex ligands. It protects the reactive acetyl group from participating in undesired side reactions during ligand synthesis and metal complexation. Once the desired metal-organic structure is formed, the dioxolane can be selectively removed under acidic conditions to expose the acetyl group. This unmasked functional group can then be used for post-synthetic modification of the MOF, such as grafting of other molecules or creating specific active sites within the framework.

Table 1: Potential Ligand Synthesis Strategies from this compound

| Reaction Type | Reagent Example | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|---|

| Schiff Base Condensation | Salicylaldehyde | Bidentate (N, O) | Transition metals (e.g., Cu, Ni, Co) |

| N-Acylation | Terephthaloyl chloride | Bridging ligand | Formation of MOFs |

| N-Alkylation | 2-Picolyl chloride | Tridentate (N, N, N) | Lanthanides, Transition metals |

Application in Organocatalysis and Transition Metal Catalysis

The structural features of this compound and its derivatives also suggest potential applications in the field of catalysis.

In organocatalysis , chiral derivatives of this aniline could be synthesized to act as catalysts for various asymmetric transformations. The amino group can be incorporated into more complex chiral scaffolds, such as those found in proline-based or cinchona alkaloid-derived catalysts. The aniline nitrogen, after suitable modification, can participate in the activation of substrates through the formation of iminium or enamine intermediates. The substituent at the para position, the protected acetyl group, can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.

For instance, a chiral secondary amine derived from this compound could potentially catalyze asymmetric Michael additions or aldol (B89426) reactions. The dioxolane group could play a role in modulating the catalyst's solubility and its interaction with the substrate.

In the realm of transition metal catalysis , ligands derived from this compound can be used to create well-defined metal complexes with catalytic activity. The electronic properties of the aniline ring can be tuned by introducing electron-donating or electron-withdrawing groups, which in turn influences the catalytic performance of the corresponding metal complex.

For example, a phosphine (B1218219) ligand could be synthesized by functionalizing the aniline nitrogen. The resulting aminophosphine (B1255530) ligand could then be coordinated to a transition metal like palladium or rhodium. Such complexes are known to be active catalysts for a variety of cross-coupling reactions, hydrogenations, and hydroformylations. The dioxolane moiety in the ligand backbone could offer a handle for catalyst immobilization by attaching it to a solid support, facilitating catalyst recovery and reuse.

Furthermore, the deprotection of the dioxolane group to reveal the acetyl functionality within a metal complex could lead to the generation of a catalytically active species in situ or allow for the catalyst to participate in tandem reaction sequences.

Table 2: Potential Catalytic Applications

| Catalysis Type | Potential Catalyst Structure | Target Reaction | Role of Dioxolane-Aniline Moiety |

|---|---|---|---|

| Organocatalysis | Chiral secondary amine derivative | Asymmetric Michael Addition | Forms chiral enamine intermediate |

| Transition Metal Catalysis | Palladium-aminophosphine complex | Suzuki Cross-Coupling | Ligand backbone influencing catalyst activity |

| Tandem Catalysis | Deprotected acetyl-functionalized complex | Aldol condensation following another reaction | In situ generation of a new reactive site |

Future Research Directions and Emerging Trends for 4 2 Methyl 1,3 Dioxolan 2 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes is driving research towards the development of sustainable synthetic methods. Future efforts in the synthesis of 4-(2-Methyl-1,3-dioxolan-2-yl)aniline and related compounds will likely focus on green chemistry principles to minimize waste and energy consumption.

One promising avenue is the adoption of biocatalysis. The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. chemistryjournals.net For instance, the chemoenzymatic synthesis of anilines using immobilized nitroreductase enzymes presents a sustainable alternative to traditional methods that often rely on precious metal catalysts and harsh reagents. nih.govacs.org This approach, which operates at room temperature and pressure in aqueous media, significantly reduces the environmental footprint. nih.govacs.org Furthermore, biocatalytic platforms based on oxidative amination of cyclohexanones are being developed for aniline (B41778) synthesis, showcasing the potential of engineered enzymes. uwtsd.ac.ukresearchgate.net Exploring enzymatic routes for the protection of the aniline functionality or the direct synthesis of the dioxolane-protected aniline could lead to more efficient and eco-friendly processes.

Additionally, the development of protection-free syntheses is a key goal in green chemistry. libretexts.org While this compound is itself a protected compound, research into reaction sequences that minimize the number of protection and deprotection steps is crucial. libretexts.org This could involve the use of novel catalysts that are compatible with multiple functional groups, thereby streamlining synthetic pathways. An eco-friendly synthesis of acetanilide (B955) from aniline using a magnesium sulphate-glacial acetic acid system highlights a move away from toxic reagents like acetic anhydride (B1165640) and serves as a model for greener acylation and protection strategies. ijtsrd.com

Exploration of Uncharted Reaction Pathways and Mechanisms

The dioxolane moiety in this compound serves as a robust protecting group for the carbonyl functionality, allowing for a wide range of reactions at the aniline group. total-synthesis.comlibretexts.org Future research will likely delve into previously unexplored transformations of this compound, leading to the synthesis of novel molecular architectures.

Investigating its participation in metal-catalyzed cross-coupling reactions, for example, could yield a diverse array of substituted aniline derivatives. Understanding the reaction mechanisms of such transformations is crucial for optimizing reaction conditions and expanding their scope. For instance, the Doebner-Von Miller synthesis of quinoline (B57606) from acrolein dimethyl acetal (B89532) and aniline, catalyzed by an ionic liquid immobilized on MCM-41, demonstrates a tandem reaction involving hydrolysis followed by heterocyclic-aromatization. researchgate.net Applying similar catalytic systems to reactions involving this compound could open up new avenues for the synthesis of complex heterocyclic compounds.

Furthermore, the aniline functional group itself is highly reactive and can undergo a variety of transformations. youtube.com Exploring its derivatization through novel synthetic methodologies will be a key area of future research.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has emerged as a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Advanced computational modeling, particularly using Density Functional Theory (DFT), will play a pivotal role in the future exploration of this compound.

DFT studies can provide valuable insights into the electronic structure and reactivity of aniline derivatives. acs.orgresearchgate.net Such calculations can be used to predict the outcomes of reactions, elucidate reaction mechanisms, and design novel molecules with desired properties. For example, DFT has been used to study the antioxidant profile of complexes of anilines with p-hydroxycinnamic acids, revealing how molecular and electronic properties contribute to their antioxidant power. nih.gov Similar computational analyses of this compound and its derivatives could predict their potential as antioxidants or in other applications.

Moreover, computational methods are being employed to predict the pharmacokinetic profiles of potential drug candidates. nih.gov In silico analysis of the ADME (absorption, distribution, metabolism, and excretion) properties of new aniline derivatives can help in the early stages of drug discovery. nih.gov Applying these predictive models to virtual libraries of compounds derived from this compound could accelerate the identification of new therapeutic agents.

Integration into Supramolecular Assemblies and Nanotechnology

The unique structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and nanomaterials. The aniline group can participate in hydrogen bonding and other non-covalent interactions, while the protected carbonyl group offers a latent reactive site for post-assembly modification.

A significant area of future research will be the incorporation of this compound into Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they have applications in gas storage, separation, and catalysis. researchgate.netmdpi.com The aniline functionality of this compound can be utilized for coordination to metal centers or for post-synthetic modification of the MOF structure. The synthesis of amine-functionalized MOFs is an active area of research, and this compound could serve as a valuable ligand in this context. rsc.org